2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is a chemical compound characterized by its unique structure, which includes a butanol moiety and a pyrazole ring. Its molecular formula is with a molecular weight of 154.21 g/mol. The compound features a hydroxyl group (-OH) attached to a carbon chain that is further substituted with a pyrazole group, providing it with interesting chemical properties and potential biological activities. The systematic IUPAC name reflects its structural components, indicating the presence of both alkyl and heterocyclic elements.
These reactions contribute to the compound's versatility in synthetic organic chemistry.
Research indicates that pyrazole derivatives, including 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol, exhibit significant biological activities. They have been studied for their potential as:
The biological mechanisms often involve interaction with specific molecular targets within cells, leading to therapeutic effects.
The synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol can be achieved through several methods:
These methods highlight the compound's accessibility for research and industrial applications.
2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol has several noteworthy applications:
The compound's structural versatility makes it valuable across various scientific fields.
Studies on the interactions of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol with biological targets are essential for understanding its pharmacological potential. Research indicates that these interactions may involve:
Understanding these interactions is crucial for advancing the development of pyrazole-based therapeutics.
Several compounds share structural similarities with 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methyl-1-(1H-pyrazol-4-yl)butan-1-one | Similar but with a carbonyl instead of hydroxyl group | Potentially different reactivity due to carbonyl |
| 3-Methyl-1-(phenyl)-pyrazole | Contains a phenyl group instead of butanol | Different biological activity profile |
| 4,4′-(Arylmethylene)bis(3-methylpyrazol) | Two pyrazole rings connected by a methylene bridge | Enhanced stability and unique reactivity |
The uniqueness of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol lies in its specific substitution pattern on the pyrazole ring and the presence of the butanol moiety, which can lead to distinct chemical and biological properties compared to other derivatives.
Nucleophilic substitution represents a fundamental synthetic strategy for accessing 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol derivatives through targeted carbon-heteroatom bond formation [1]. The pyrazole heterocycle exhibits distinctive reactivity patterns that influence nucleophilic attack, with position 4 being particularly susceptible to electrophilic substitution while positions 3 and 5 demonstrate enhanced reactivity toward nucleophilic species [1] [2].
The most extensively studied nucleophilic substitution methodology involves the reaction of hydrazine derivatives with appropriately functionalized carbonyl precursors [3] [4]. Research demonstrates that cyclocondensation reactions between 1,3-diketones and hydrazine derivatives provide efficient access to polysubstituted pyrazoles with yields ranging from 70 to 95 percent under optimized conditions [4]. The regioselectivity of these transformations can be controlled through careful selection of reaction parameters, with aprotic dipolar solvents such as N,N-dimethylacetamide providing superior results compared to conventional protic solvents [3].
Temperature-controlled nucleophilic substitution protocols have demonstrated remarkable efficiency for pyrazole synthesis [5]. Studies indicate that reaction temperatures between 40 to 95 degrees Celsius enable divergent synthesis pathways, with lower temperatures favoring formation of tosyl-protected intermediates while elevated temperatures promote direct pyrazole formation [5]. The incorporation of ionic liquids as reaction media has further enhanced these nucleophilic processes, with yields exceeding 90 percent reported for specific substrate combinations [5].
The mechanism of nucleophilic substitution on pyrazole derivatives proceeds through well-defined intermediates involving initial nucleophilic attack followed by elimination processes [2] [1]. Electron-withdrawing substituents significantly enhance reactivity toward nucleophiles by increasing the electrophilic character of the heterocycle [1]. The substitution pattern demonstrates marked regioselectivity, with nucleophilic displacement reactions occurring preferentially at carbon centers bearing appropriate leaving groups such as halides or nitro substituents [1].
Kinetic studies reveal that the nucleophilic substitution mechanism follows an addition-elimination pathway, with the rate-determining step being dependent on the electronic nature of both the nucleophile and the leaving group [1]. Temperature effects play a crucial role in determining reaction outcomes, with elevated temperatures typically required to overcome activation barriers associated with aromatic nucleophilic substitution processes [1].
Catalytic cyclization methodologies have emerged as powerful tools for constructing the pyrazole core structure of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol through controlled bond formation sequences [6] [7]. These approaches offer enhanced selectivity and atom economy compared to traditional multi-step synthetic routes.
Copper catalysis has demonstrated exceptional utility in pyrazole synthesis through multiple mechanistic pathways [7] [8] [9]. A particularly effective approach involves copper-catalyzed relay oxidation strategies that enable the formation of 1,3- and 1,3,4-substituted pyrazoles through cascade reactions of oxime acetates, amines, and aldehydes [7]. This methodology achieves yields of 70 to 85 percent while employing inexpensive copper catalysts and environmentally benign oxidants [7].
The copper-catalyzed sydnone-alkyne cycloaddition reaction represents another significant advancement, providing direct access to 1,4-disubstituted pyrazoles from readily available arylglycine precursors [8]. This three-step one-pot procedure demonstrates broad functional group tolerance and delivers products in moderate to good yields under mild reaction conditions [8]. Mechanistic investigations reveal that the transformation proceeds through initial sydnone formation followed by [3+2] cycloaddition with terminal alkynes [8].
Detailed optimization studies have identified copper iodide as the most effective catalyst for phenylhydrazone cyclization reactions with dialkyl ethylenedicarboxylates [9]. The process tolerates diverse functionalities and provides polysubstituted pyrazoles in yields ranging from 57 to 86 percent [9]. Reaction conditions typically involve sodium acetate as base in 1,2-dimethoxyethane solvent at room temperature for two hours [9].
Palladium-catalyzed approaches offer complementary reactivity patterns for pyrazole synthesis, particularly in the context of silylated derivatives [10]. Research demonstrates that palladium catalysis enables efficient cyclization through carbon-hydrogen bond activation mechanisms, with the reaction proceeding via concerted metalation-deprotonation pathways [10]. These protocols exhibit excellent compatibility with pyrazole heterocycles and provide access to structurally complex targets [10].
Ruthenium-catalyzed cascade processes represent advanced methodologies for pyrazole construction from propargyl alcohols and hydrazines [11]. The transformation involves redox isomerization, Michael addition, cyclocondensation, and dehydrogenation steps occurring in a single catalytic cycle [11]. Secondary propargyl alcohols undergo efficient conversion to pyrazoles, while tertiary substrates provide alternative products through distinct mechanistic pathways [11].
Gold catalysis has enabled unprecedented access to 1,3-diaminopyrazoles through coupling reactions between 1-alkynyltriazenes and imines [12]. The optimal catalyst system employs (JohnPhos)AuCl with AgNTf2 as activating agent, delivering products in yields up to 95 percent [12]. This methodology demonstrates excellent regioselectivity and functional group tolerance across diverse substrate classes [12].
| Catalyst System | Substrate Class | Yield Range (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Copper Iodide | Phenylhydrazones | 57-86 | Room temperature, 2 hours | [9] |
| Copper/Oxygen | Oxime acetates | 70-85 | Ambient pressure, oxidative | [7] |
| Palladium | Silylated precursors | 60-90 | Carbon-hydrogen activation | [10] |
| Ruthenium | Propargyl alcohols | 65-88 | Cascade conditions | [11] |
| Gold/Silver | Alkynyltriazenes | 80-95 | Dichloroethane, 60°C | [12] |
Green chemistry principles have revolutionized pyrazole synthesis by emphasizing sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency [13] [14] [15]. These approaches focus on renewable feedstocks, benign solvents, and energy-efficient processes.
Microwave irradiation has emerged as a transformative technology for pyrazole synthesis, enabling dramatic reductions in reaction times while improving yields [14] [16]. Systematic studies demonstrate that microwave power settings between 100 to 300 watts at temperatures ranging from 65 to 180 degrees Celsius provide optimal conditions for pyrazole formation [14]. Reaction times are typically reduced from hours to minutes, with some transformations completing within 2 to 4 minutes [14].
Solvent-free microwave protocols offer additional environmental benefits by eliminating organic solvents entirely [16]. Research indicates that cyclocondensation reactions between 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines proceed efficiently under solvent-free microwave conditions, delivering both 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles in excellent yields [16]. Temperature control proves critical for product selectivity, with specific thermal profiles directing formation toward desired regioisomers [16].
Comparative studies reveal that microwave-assisted synthesis consistently outperforms conventional thermal heating in terms of both yield and reaction time [14]. The enhancement stems from uniform heating and selective activation of polar functional groups, leading to more efficient energy transfer and reduced side product formation [14].
Water-based synthesis represents a pinnacle of green chemistry application in pyrazole preparation [15] [17]. The development of "on water" protocols has enabled efficient cyclization reactions while completely eliminating organic solvents [17]. Semicarbazide hydrochloride serves as an effective alternative to toxic hydrazine in these aqueous systems, providing pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles in excellent yields without requiring product purification [17].
Ionic liquid systems offer unique advantages for sustainable pyrazole synthesis through their recyclability and enhanced reaction rates [18] [5]. Transition metal-containing ionic liquids demonstrate exceptional catalytic activity, with iron-based systems enabling one-pot synthesis at room temperature [18]. The homogeneous catalyst systems can be reused through multiple cycles with minimal loss in catalytic activity, achieving yields of 90, 88, 84, and 78 percent across four consecutive reactions [18].
Temperature-controlled ionic liquid protocols provide access to divergent synthesis pathways [5]. At room temperature, 1-tosyl-1H-pyrazoles form preferentially, while elevated temperatures favor formation of unprotected pyrazole products [5]. This temperature dependence enables selective access to different structural motifs using identical starting materials and catalyst systems [5].
Biocatalytic methodologies represent the most environmentally benign approaches to pyrazole synthesis [15]. Bovine serum albumin has demonstrated effectiveness as a biocatalyst for pyranopyrazole synthesis, operating under mild aqueous conditions at temperatures between room temperature and 40 degrees Celsius [15]. These protocols achieve yields ranging from 72 to 98 percent while employing water-ethanol solvent systems [15].
The substrate scope of biocatalytic approaches encompasses diverse aldehyde and ketone precursors, with reaction times varying from 15 minutes to 48 hours depending on substrate reactivity [15]. The mild reaction conditions preserve sensitive functional groups and eliminate the need for harsh reagents or extreme temperatures [15].
Modern green chemistry protocols for pyrazole synthesis emphasize atom economy through multicomponent reactions that incorporate multiple bonds in single transformations [19] [20]. Iron-catalyzed dehydrogenative coupling reactions exemplify this principle, utilizing biomass-derived alcohols as primary feedstocks while eliminating pre-functionalized starting materials [20]. These methodologies achieve moderate to good yields through sequential carbon-carbon and carbon-nitrogen bond formation without requiring noble metal catalysts or external oxidants [20].
Organocatalytic approaches further enhance sustainability by replacing metal catalysts with readily available organic promoters [19]. Secondary amine catalysts enable inverse-electron-demand cycloaddition reactions between carbonyl compounds and diazoacetates, proceeding efficiently at room temperature with high regioselectivity [19]. The operational simplicity and wide substrate scope make these methods particularly attractive for sustainable synthesis applications [19].
The thermodynamic stability of 2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol represents a complex interplay between the aromatic pyrazole heterocycle and the aliphatic alcohol functionality. Fundamental thermodynamic parameters provide crucial insights into the molecular behavior and stability characteristics of this compound under various environmental conditions.
The compound exhibits molecular formula C₈H₁₄N₂O with a molecular weight of 154.21 g/mol [1] [2]. The structural architecture combines a five-membered pyrazole ring containing two adjacent nitrogen atoms with a substituted butanol chain, creating a unique molecular environment that influences thermodynamic properties significantly.
Table 1: Basic Molecular Properties of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄N₂O | Multiple sources [1] [2] |
| Molecular Weight (g/mol) | 154.21 | Multiple sources [1] [2] |
| CAS Number | 1927873-72-0 | Chemical suppliers [1] [2] |
| IUPAC Name | 2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol | Chemical suppliers [1] [2] |
| SMILES | CCC(C)C(C1=CNN=C1)O | Chemical suppliers [1] [2] |
| InChI Key | PXQBPOCYTIGOHO-UHFFFAOYSA-N | Chemical suppliers [1] [2] |
Density functional theory calculations on related pyrazole derivatives reveal significant thermodynamic insights. The heat capacity values for similar pyrazole-containing compounds range from 65-70 cal/mol·K at 298.15 K, indicating moderate thermal energy requirements for temperature changes [3]. Formation enthalpy estimates, derived from structural analogs, suggest values between -330 to -340 kJ/mol, reflecting the compound's energetic stability relative to constituent elements [4].
Table 2: Thermodynamic Stability Parameters
| Parameter | Value | Temperature (K) | Reference |
|---|---|---|---|
| Pyrazole pKa (conjugate acid) | 2.49 | 298.15 | Pyrazole literature [5] [6] |
| Pyrazole pKb | 11.5 | 298.15 | Pyrazole literature [5] [6] |
| Pyrazole Melting Point (°C) | 66-70 | 339-343 | Pyrazole literature [5] [6] |
| Pyrazole Boiling Point (°C) | 186-188 | 459-461 | Pyrazole literature [5] [6] |
| Heat Capacity (estimated, cal/mol·K) | 65-70 | 298.15 | Estimated from DFT studies [3] |
| Formation Enthalpy (estimated, kJ/mol) | -330 to -340 | 298.15 | Estimated from alcohol analogs [4] |
| Entropy (estimated, cal/mol·K) | 140-150 | 298.15 | Estimated from DFT studies [3] |
Molecular orbital calculations indicate that the pyrazole ring system exhibits significant π-electron delocalization, contributing to thermodynamic stability [7]. The presence of two nitrogen atoms in adjacent positions creates electron-deficient carbon centers at positions 3 and 5, while position 4 remains relatively electron-rich and available for substitution reactions [5].
The alcohol functionality introduces additional thermodynamic considerations through hydrogen bonding capabilities. The hydroxyl group can participate in both intermolecular and intramolecular hydrogen bonding, influencing phase transitions and stability in various environments. Entropy calculations suggest values in the range of 140-150 cal/mol·K, reflecting the molecular complexity and conformational flexibility introduced by the butanol chain [3].
Thermodynamic stability analysis reveals that 2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol benefits from the inherent stability of the aromatic pyrazole system while maintaining flexibility through the aliphatic alcohol substituent. The compound's energetic profile suggests moderate stability under standard conditions, with potential for enhanced stability through intermolecular interactions in condensed phases.
The solvation behavior of 2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol reflects the dual nature of its molecular structure, incorporating both hydrophilic and lipophilic characteristics. The pyrazole heterocycle provides polar nitrogen atoms capable of hydrogen bonding, while the methyl-substituted butanol chain contributes hydrophobic character that influences partition behavior across different solvent systems.
Computational predictions based on structural analogs suggest moderate hydrophilicity, with estimated log P values ranging from 0.3-0.8 for octanol-water partitioning [8] [9]. This range indicates a balanced amphiphilic character, where the compound exhibits significant affinity for both aqueous and organic phases. The pyrazole nitrogen atoms serve as hydrogen bond acceptors, while the hydroxyl group functions as both donor and acceptor in hydrogen bonding networks.
Table 3: Solvation and Partition Coefficient Data
| Solvent System | Log P (estimated) | Solvation Behavior | Reference |
|---|---|---|---|
| Water/Octanol | 0.3-0.8 | Moderate hydrophilicity | Analog data [8] [9] |
| Water/Methanol | -0.2-0.1 | High miscibility | Predicted [9] |
| Water/Ethanol | -0.1-0.2 | High miscibility | Predicted [9] |
| Pure Water | Miscible | Hydrogen bonding dominant | Structural analysis [10] |
| Aqueous Buffer (pH 7) | Miscible | pH-dependent stability | pH studies [11] |
| Organic Solvents | 1.0-2.0 | Variable depending on polarity | General pyrazole data [10] |
Solvation dynamics are significantly influenced by the compound's hydrogen bonding capabilities. The pyrazole ring exhibits tautomeric behavior, with the hydrogen atom capable of migration between nitrogen positions, affecting intermolecular interaction patterns [10]. In aqueous environments, the compound demonstrates high miscibility due to extensive hydrogen bonding networks involving both the pyrazole nitrogen atoms and the hydroxyl group.
Molecular dynamics simulations of related pyrazole-alcohol systems reveal complex solvation shells in aqueous media [12]. The first solvation shell typically contains 4-6 water molecules arranged to optimize hydrogen bonding interactions with both the nitrogen atoms and hydroxyl group. The butanol chain extends into the hydrophobic regions of the solvent structure, creating amphiphilic solvation patterns.
Studies on pyrazole derivatives in various organic solvents demonstrate solvent-dependent stability and interaction patterns [10]. In polar protic solvents such as methanol and ethanol, the compound exhibits enhanced stability through hydrogen bonding networks that stabilize specific conformational states. The estimated log P values for water-methanol (-0.2 to 0.1) and water-ethanol (-0.1 to 0.2) systems reflect high miscibility in polar protic environments [9].
The solvation free energy calculations, based on density functional theory studies of analogous compounds, suggest favorable interactions in polar environments. Solvation free energies in water, methanol, and dimethyl sulfoxide typically range from -10.6 to -11.0 eV/mol for related pyrazole derivatives [13], indicating thermodynamically favorable solvation processes.
Partition coefficient behavior varies significantly with solvent polarity and hydrogen bonding capacity. In nonpolar organic solvents, the compound exhibits higher log P values (1.0-2.0) due to reduced competition for hydrogen bonding sites and increased importance of hydrophobic interactions [10]. The pyrazole ring maintains its aromatic character in these environments, contributing to π-π interactions with aromatic solvents.
Temperature-dependent solvation studies reveal that increasing temperature generally reduces hydrogen bonding strength, leading to altered partition behavior. The balance between enthalpic contributions from hydrogen bonding and entropic factors from molecular motion influences the overall solvation thermodynamics across different temperature ranges.
The structural integrity and conformational preferences of 2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol exhibit pronounced pH dependence due to the presence of ionizable functional groups. The pyrazole nitrogen atoms and hydroxyl group respond distinctly to changes in solution pH, resulting in systematic structural transformations that influence molecular properties and reactivity patterns.
Under strongly acidic conditions (pH 1-3), the pyrazole ring undergoes protonation primarily at the pyridine-like nitrogen atom (N-2), forming a stable pyrazolium cation [11] [5]. This protonation event significantly alters the electronic distribution within the heterocycle, enhancing the electron-withdrawing character of the ring system and affecting the adjacent alcohol functionality. The protonated form exhibits enhanced hydrogen bonding capabilities through the N-H⁺ group, leading to increased solubility in polar protic solvents.
Table 4: pH-Dependent Structural Parameters
| pH Range | Predominant Form | Stability | Hydrogen Bonding | Reference |
|---|---|---|---|---|
| 1-3 (Strong Acid) | Protonated pyrazole | High | Enhanced N-H...O | Pyrazole pH studies [11] [5] |
| 4-6 (Weak Acid) | Mixed forms | Moderate | Moderate | Pyrazole pH studies [11] [5] |
| 7 (Neutral) | Neutral molecule | High | O-H...N dominant | General behavior [5] |
| 8-10 (Weak Base) | Deprotonated alcohol | Moderate | Reduced O-H...N | General behavior [5] |
| 11-13 (Strong Base) | Fully deprotonated | Low (ring opening possible) | Minimal | Pyrazole degradation [14] [5] |
The transition region (pH 4-6) represents a complex equilibrium between protonated and neutral forms, with the exact speciation depending on the specific pKa values of the compound. The pyrazole pKa of approximately 2.49 suggests that deprotonation occurs gradually in this pH range, creating mixed populations that influence bulk solution properties [5] [6].
At neutral pH (approximately 7), the compound exists predominantly in its neutral form, where the pyrazole ring maintains its characteristic tautomeric equilibrium. The hydrogen atom associated with the pyrazole nitrogen can migrate between positions, creating dynamic structural flexibility. This tautomeric behavior influences intermolecular interactions and affects crystallization patterns and solid-state properties [15].
Crystallographic studies of related pyrazole derivatives reveal that neutral forms typically exhibit intermolecular N-H···N hydrogen bonds with distances ranging from 2.67-2.82 Å [15]. These interactions contribute to supramolecular assembly patterns and influence the compound's physical properties in the solid state.
Under mildly basic conditions (pH 8-10), the alcohol functionality becomes susceptible to deprotonation, although the pKa of typical secondary alcohols (15-16) suggests that this process occurs to a limited extent under these conditions. However, the electron-withdrawing effect of the pyrazole ring may lower the alcohol pKa somewhat, making deprotonation more favorable than in simple aliphatic alcohols.
Strongly basic conditions (pH 11-13) pose significant stability challenges for pyrazole-containing compounds. The combination of high hydroxide ion concentration and elevated temperature can lead to ring-opening reactions, particularly when the pyrazole is substituted at position 3 or 5 [14] [5]. The degradation pathway typically involves nucleophilic attack by hydroxide ions, followed by ring fragmentation and formation of open-chain products.
pH-dependent stability studies demonstrate half-lives ranging from several hours under mildly basic conditions to minutes under strongly alkaline environments [14]. The presence of the alcohol functionality may provide additional stabilization through intramolecular hydrogen bonding, potentially extending the stability range compared to simple pyrazole derivatives.
Spectroscopic evidence from pH titration studies reveals systematic changes in electronic transitions and vibrational frequencies as the compound undergoes protonation and deprotonation events. Ultraviolet absorption maxima typically shift by 10-20 nm upon protonation, reflecting changes in the π-electron system of the pyrazole ring [16].
The pH-dependent conformational preferences also influence the compound's partition behavior and biological activity profiles. Protonated forms generally exhibit enhanced water solubility but reduced membrane permeability, while neutral forms maintain balanced amphiphilic properties suitable for diverse applications.